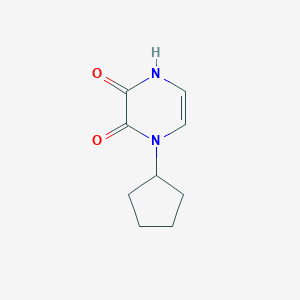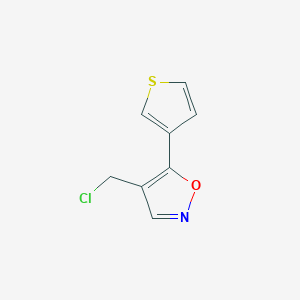
4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole
Descripción general
Descripción
4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole is a chemical compound that belongs to the class of isoxazoles . Isoxazoles are a category of five-membered unsaturated heterocyclic compounds, which have an oxygen atom bonded to a nitrogen atom . They have numerous applications in diverse areas such as pharmaceuticals, agro-chemistry, and industry .
Synthesis Analysis
Isoxazoles, including 4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole, are synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . They are isolated and characterized by spectroscopic methods .Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole is characterized by the presence of a five-membered isoxazole ring and a thiophene ring . The isoxazole ring is an azole with an oxygen atom bonded to a nitrogen atom .Chemical Reactions Analysis
Isoxazoles, including 4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole, are known to participate in various chemical reactions. For instance, they are described as inhibitors of acetylcholinesterase (AChE), a common treatment for early stages of Alzheimer’s disease .Aplicaciones Científicas De Investigación
Tautomerism and Spectral Studies
Research on isoxazoles, including derivatives similar to 4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole, explores their tautomerism. For instance, studies have shown that isoxazol-5-ones exhibit properties comparable to carboxylic acids and undergo shifts between different tautomeric forms depending on the solvent's polarity, which could be crucial for designing pH-sensitive materials or molecular switches (Boulton & Katritzky, 1961).
Synthesis and Chemical Reactivity
The versatility of isoxazoles in synthetic chemistry is highlighted through various reactions, including metalation and electrophilic quenching, leading to the generation of thioalkyl derivatives. This reactivity profile can be instrumental in the synthesis of novel organic compounds with potential applications in drug development and material science (Balasubramaniam, Mirzaei, & Natale, 1990).
Medicinal Chemistry Applications
Isoxazole derivatives are significant in medicinal chemistry, where they serve as scaffolds for developing new drugs. For example, certain isoxazole amino acids have been used as leads for developing excitatory amino acid (EAA) receptor antagonists, showcasing the potential of isoxazole compounds in neuroprotection and as therapeutic agents for neurological disorders (Krogsgaard‐Larsen et al., 1991).
Agrochemical and Herbicidal Activities
The chemical modification of isoxazoles can lead to compounds with significant insecticidal and herbicidal activities. This makes them valuable in the development of new agrochemicals aimed at improving crop protection strategies (Yu et al., 2009).
Anticancer Research
Isoxazole derivatives have been identified as apoptosis inducers and potential anticancer agents. Their ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with their potential targeting of specific molecular pathways, underscores the importance of isoxazole compounds in cancer research (Zhang et al., 2005).
Direcciones Futuras
The future directions in the research of 4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole could involve the design of new compounds using the isoxazole core that act as inhibitors of AChE . This could be achieved through de-novo design, using part of the structure of the compound for the creation of new candidates .
Propiedades
IUPAC Name |
4-(chloromethyl)-5-thiophen-3-yl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTUWHLGZAMUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole](/img/structure/B1532022.png)
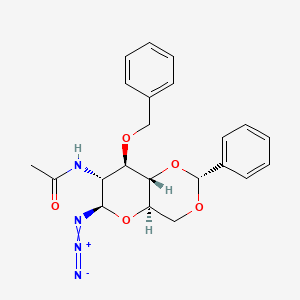
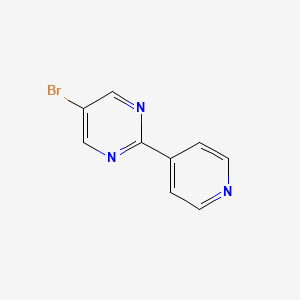
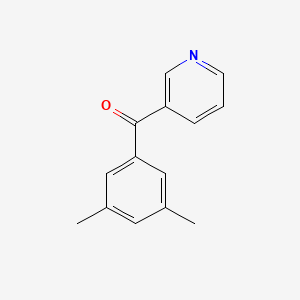
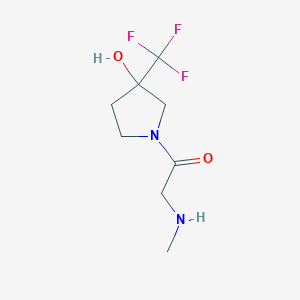
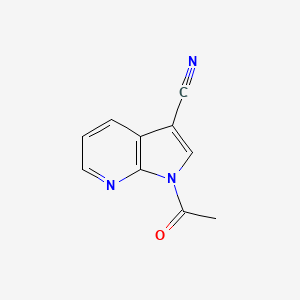
![3-propyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1532033.png)
![5-Bromo-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine](/img/structure/B1532035.png)
![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone](/img/structure/B1532038.png)

![2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1532042.png)
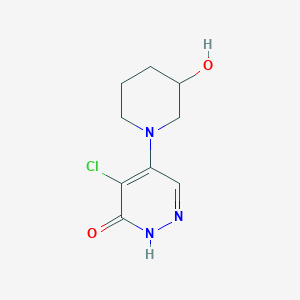
![5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B1532044.png)
